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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)azetidine

CAS No.: 220510-76-9

Cat. No.: B13922597

Get Quote

Technical Guide: 3-(4-Chlorophenoxy)azetidine
Strategic Application in Fragment-Based Drug Design
Executive Summary & Structural Correction
Critical Note on Nomenclature: The query specified "2-(4-Chlorophenoxy)azetidine." From a

structural chemistry perspective, a 2-aryloxyazetidine moiety represents a cyclic hemiaminal

ether (an

-acetal). Such species are inherently unstable and prone to spontaneous hydrolysis or ring-
opening unless the nitrogen is acylated (e.g., 4-aryloxyazetidin-2-one, a

-lactam).

Based on medicinal chemistry prevalence and commercial availability, the stable and

scientifically relevant isomer is 3-(4-Chlorophenoxy)azetidine. This guide focuses on this

specific isomer (CAS 753445-45-3), a high-value building block used to modulate basicity and

lipophilicity in lead optimization.
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Core Identifiers
Property Detail

Preferred Name 3-(4-Chlorophenoxy)azetidine

CAS Number 753445-45-3 (Free Base)

Molecular Formula

Molecular Weight 183.63 g/mol

SMILES C1C(CN1)Oc2ccc(cc2)Cl

Key Application
Bioisostere for 4-phenylpiperidine/3-

phenylpyrrolidine; pKa modulation.

Strategic Utility in Medicinal Chemistry
The Azetidine Advantage
In drug design, replacing a pyrrolidine or piperidine ring with an azetidine (a "ring contraction"

strategy) is a proven method to alter physicochemical properties without destroying binding

affinity.

pKa Modulation: The bond angles in the strained 4-membered ring increase the s-character

of the nitrogen lone pair, typically lowering the pKa by 1–2 units compared to pyrrolidine. This

reduces lysosomal trapping and improves passive permeability.

Metabolic Stability: The 3-aryloxyazetidine scaffold is often more metabolically robust than its

open-chain counterparts.

Vector Orientation: The puckered conformation of the azetidine ring orients the aryloxy group

in a specific vector that mimics 4-substituted piperidines but with a significantly reduced

molecular volume (Ligand Efficiency boost).
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Mechanism of Action

Lead Optimization
Target

High Basicity (pKa > 9)
Poor Permeability

hERG Liability

Azetidine Substitution
(Ring Contraction)

Strategy Lower pKa (~8.0)
Improved LLE

Maintained Vector

Effect
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Figure 1: Strategic rationale for deploying 3-(4-chlorophenoxy)azetidine in lead optimization.

Synthesis & Manufacturing Protocol
The synthesis of 3-(4-chlorophenoxy)azetidine relies on the Mitsunobu reaction to install the

ether linkage with inversion of configuration (irrelevant here due to symmetry, but critical if

substituted) followed by N-deprotection.

Reaction Scheme
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Starting Materials:
N-Boc-3-hydroxyazetidine

+
4-Chlorophenol

Mitsunobu Conditions:
PPh3, DIAD/DEAD

THF, 0°C to RT

Intermediate:
tert-Butyl 3-(4-chlorophenoxy)

azetidine-1-carboxylate

 Ether Formation

Deprotection:
TFA in DCM

or 4M HCl in Dioxane

Final Product:
3-(4-Chlorophenoxy)azetidine

(Salt or Free Base)

 N-Boc Cleavage

Click to download full resolution via product page

Figure 2: Synthetic pathway from commercial starting materials to the final azetidine scaffold.
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Detailed Experimental Protocol
Step 1: Mitsunobu Coupling
Objective: Synthesis of tert-butyl 3-(4-chlorophenoxy)azetidine-1-carboxylate.

Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve N-Boc-3-

hydroxyazetidine (1.0 equiv) and 4-chlorophenol (1.1 equiv) in anhydrous THF (0.1 M

concentration).

Activation: Add Triphenylphosphine (

) (1.2 equiv). Cool the mixture to 0°C.

Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) over 20 minutes.

Ensure the internal temperature remains < 5°C to prevent side reactions.

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor

by TLC (Hexane/EtOAc 4:1) or LCMS.

Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with 1M

NaOH (to remove unreacted phenol), water, and brine. Dry over

and concentrate.

Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Step 2: N-Boc Deprotection
Objective: Isolation of 3-(4-chlorophenoxy)azetidine (as Hydrochloride or Trifluoroacetate salt).

Dissolution: Dissolve the intermediate from Step 1 in DCM (5 mL/mmol).

Acidolysis:

Method A (TFA Salt): Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM). Stir at RT for

2 hours.

Method B (HCl Salt - Preferred for stability): Add 4M HCl in 1,4-dioxane (5-10 equiv). Stir

at RT for 2–4 hours until precipitation is complete.
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Isolation:

Concentrate in vacuo.

Triturate the residue with diethyl ether to yield the salt as a white solid.

Free Base Generation (Optional): Partition the salt between DCM and saturated aqueous

. Separate layers, dry (

), and concentrate.

Quality Control & Validation
To ensure the integrity of the building block before using it in subsequent SAR campaigns,

verify the following parameters.

Test Expected Result Causality/Reasoning

1H NMR (DMSO-d6)

7.3-7.4 (d, 2H), 6.9-7.0 (d, 2H)

for aromatic.

5.0-5.1 (m, 1H) for CH-O.

3.9-4.4 (m, 4H) for azetidine

.

Confirms the ether linkage and

the integrity of the azetidine

ring (no ring opening).

LCMS (Cl isotope pattern 3:1)
Verifies molecular weight and

presence of chlorine.

Residual Solvent
No THF/Dioxane peaks in

NMR.

Residual Lewis basic solvents

can interfere with subsequent

Pd-catalyzed couplings.

Safety & Handling
Hazard Identification: 3-(4-Chlorophenoxy)azetidine is an amine and likely a skin/eye irritant.
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Storage: Store the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen). Free bases of

azetidines can absorb

from air to form carbamates; always store as the salt if possible.

Reactivity: Avoid strong oxidizing agents. The secondary amine is nucleophilic; protect if

performing reactions elsewhere on the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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